Ethyl (phenylthio)acetate
Overview
Description
Ethyl (phenylthio)acetate is a compound that is structurally related to various esters used in fragrance materials. It is part of a broader class of compounds known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to produce a range of esters, including formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters .
Synthesis Analysis
The synthesis of related esters can involve various reagents and methods. For instance, ethyl (diarylphosphono)acetates, which are Horner-Emmons reagents, are synthesized from triethyl phosphonoacetate and phenols, and are useful for creating Z-unsaturated esters with high selectivity . Another synthesis route for a related compound, ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate, involves a metal-catalyzed acid ethanolysis, which can lead to an unexpected Pummerer rearrangement in the absence of a metal catalyst . Additionally, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids without racemization .
Molecular Structure Analysis
The molecular structure of related compounds such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate has been determined using X-ray crystallography, revealing a non-planar molecule with significant stabilization from intra- and intermolecular hydrogen bonds . Similarly, the crystal structure of (E)-ethyl 2-(5-(3-methyl-2-butenyloxy)-2-(3-(4-(3-methyl-2-butenyloxy)phenyl)acryloyl)phenoxy)acetate shows a monoclinic structure with a coplanar chalcone skeleton .
Chemical Reactions Analysis
The chemical reactivity of related esters can lead to various transformations. For example, ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate can be synthesized through spontaneous aerobic oxidation, which is an important degradation pathway . The Lossen rearrangement mentioned earlier is another example of a chemical reaction that transforms carboxylic acids into hydroxamic acids and ureas .
Physical and Chemical Properties Analysis
The physical properties of ethyl phenyl carbinyl acetate, a related ester, include its acute toxicity, skin irritation, and skin sensitization data, which are important for safety assessments . The crystal structure of ethyl acetate itself has been studied, showing that in the solid state, the molecule is flat with a trans conformation, and there is a preference for the trans over the gauche isomer .
Scientific Research Applications
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Microbial Production of Ethyl Acetate
- Scientific Field : Applied Microbiology and Biotechnology .
- Summary of Application : Ethyl acetate is widely used in the food, beverage, and solvent areas. The production of ethyl acetate currently proceeds through unsustainable and energy-intensive processes, which are based on natural gas and crude oil . Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative .
- Methods of Application : The perspectives of bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro was introduced. Besides, the crucial elements for high yield of ethyl acetate in fermentation was expounded . Ethyl acetate production through biological processes mainly relied on two types of enzymes: lipases and alcohol acetyl transferases (AATs) depending on its synthetic pathway .
- Results or Outcomes : It has been demonstrated that lipases could catalyze acetic acid and ethanol to ethyl acetate in vitro in the non-aqueous phase with high conversion yield .
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Neuroprotective Effects of Ethyl Acetate Fraction
- Scientific Field : Neurobiology .
- Summary of Application : The study aimed to characterize phenolic compounds of the Inonotus sanghuang’s ethyl-acetate fraction (EAF) and assess the neuroprotective effect of EAF using the H2O2-treated primary cortical neuronal cells (PCNC) model .
- Methods of Application : Using HPLC-ECD, 5 phenolics were identified and quantified from EAF .
- Results or Outcomes : The results of this study are not provided in the search results .
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Biotechnological Production of Ethyl Acetate by Yeasts
- Scientific Field : Applied Microbiology and Biotechnology .
- Summary of Application : Ethyl acetate is an environmentally friendly solvent with many industrial applications. The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes which are based on natural gas and crude oil without exception. Microbial synthesis of ethyl acetate could become an interesting alternative .
- Methods of Application : The microbial formation of carboxylic-acid esters has been repeatedly reviewed. Plenty of various esters are formed where ethyl esters and acetate esters are clearly predominating .
- Results or Outcomes : The results of this study are not provided in the search results .
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Process Design for Ethyl Acetate Production
- Scientific Field : Chemical Engineering .
- Summary of Application : Process design specifications were defined to produce 10 kmol h −1 of pure ethyl acetate (99.9 mol.%), prevent ethyl acetate loss in other product streams (full EtAc recovery), separate process by-products (water or monoethylene glycol) in equimolar ratio to the main product (EtAc) .
- Methods of Application : The methods of application are not provided in the search results .
- Results or Outcomes : The results of this study are not provided in the search results .
Safety And Hazards
Ethyl (phenylthio)acetate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 2-phenylsulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDRTXNDGKRHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226948 | |
Record name | Acetic acid, (phenylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (phenylthio)acetate | |
CAS RN |
7605-25-6 | |
Record name | Acetic acid, (phenylthio)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7605-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7605-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (phenylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.